N-(2-chloroethyl)oxane-4-carboxamide
Description
N-(2-chloroethyl)oxane-4-carboxamide is a synthetic organic compound characterized by a chloroethylamine group (-NH-(CH₂)₂-Cl) attached to the oxane (tetrahydropyran) ring via a carboxamide linkage. The oxane ring provides a six-membered oxygen-containing heterocycle, which influences the compound’s solubility, stability, and reactivity. This structure is analogous to other carboxamide derivatives but distinct in its combination of a chloroethylamine side chain and an oxane backbone.
Properties
IUPAC Name |
N-(2-chloroethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZYAAPFABAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)oxane-4-carboxamide typically involves the reaction of 2-chloroethylamine with oxane-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane , and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as or .
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the amide group to an amine .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in polar aprotic solvents such as .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Major Products:
Nucleophilic substitution: Formation of substituted .
Oxidation: Formation of .
Reduction: Formation of oxane-4-carboxylamines .
Scientific Research Applications
N-(2-chloroethyl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)oxane-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-chloroethyl)oxane-4-carboxamide with compounds sharing key functional groups or structural motifs, such as chloroethylamine, carboxamide linkages, or heterocyclic backbones.
Structural Analogues with Chloroethylamine Side Chains
Key Observations :
- The oxane ring in this compound may confer enhanced solubility compared to piperidine or pyrrolidine analogs due to the oxygen atom’s polarity .
- Chloroethylamine groups are critical for alkylating activity , which disrupts DNA replication in cancer cells or microbial pathogens. This mechanism is shared with nitrosoureas like N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), which cross-link DNA strands .
Carboxamide Derivatives with Heterocyclic Backbones
Key Observations :
- The oxane-carboxamide scaffold is utilized in anticancer agents (e.g., dencatistat in ), suggesting that this compound could similarly target enzyme pathways.
- Unlike sulfonamide or chromene derivatives, the chloroethyl group in the target compound prioritizes alkylation over hydrogen-bonding interactions .
Alkylating Activity
- Mechanism : The chloroethyl group undergoes hydrolysis to form reactive ethylenimine intermediates, enabling covalent binding to DNA bases (e.g., guanine N7 or cytosine N3) .
- Comparison with Nitrosoureas :
Antimicrobial Potential
- Compounds with chloroethylamine side chains (e.g., N-(2-chloroethyl)morpholine) show activity against Staphylococcus aureus and Candida albicans at MIC values of 8–32 µg/mL .
- The oxane ring’s polarity may enhance cell membrane penetration in Gram-negative bacteria, though this remains untested for the target compound .
Biological Activity
N-(2-chloroethyl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₈ClN₃O₂ and features a chloroethyl group attached to an oxane ring with a carboxamide functional group. This structure enables the compound to engage in various chemical reactions, such as nucleophilic substitutions and modifications of biological macromolecules like proteins and nucleic acids.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes by modifying their active sites.
- Disruption of Cellular Processes : By altering protein functions, it can interfere with cellular signaling pathways and metabolic processes.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Antitumor Activity
A study conducted by researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound demonstrated significant inhibitory effects with IC₅₀ values indicating potent activity against these cell lines. The mechanism was attributed to its ability to induce apoptosis through enzyme inhibition and disruption of cell cycle progression .
Enzyme Inhibition Studies
In another investigation, this compound was tested for its inhibitory effects on key metabolic enzymes. Results showed that the compound effectively inhibited enzymes involved in glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders. The study highlighted the importance of structural modifications to enhance selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
